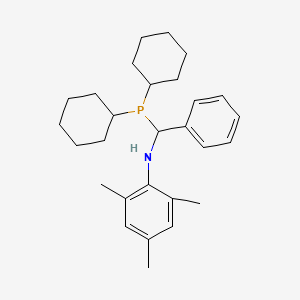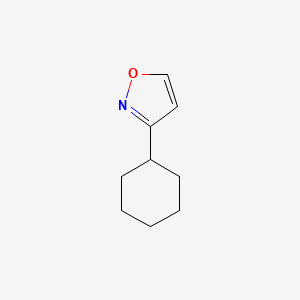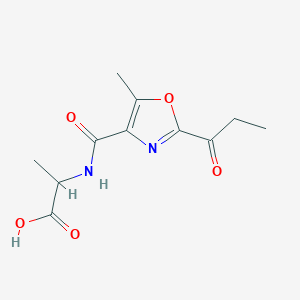
2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid is a compound belonging to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the carboxamido and propanoic acid groups. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve the use of novel intermediates and optimized reaction conditions to achieve high yield and purity. For example, processes similar to those used in the preparation of bilastine, which involve the use of novel intermediates, can be adapted for the production of this compound .
化学反応の分析
Types of Reactions
2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride (SOCl₂) for the conversion of carboxylic acids into acid chlorides, and strong acids like HCl or H₂SO₄ to enhance the reactivity of the carboxylic acid group .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the conversion of carboxylic acids into esters using Fischer esterification can yield various ester derivatives .
科学的研究の応用
2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown antimicrobial activities against bacteria and fungi.
Industry: The compound can be used in the production of materials with specific chemical properties.
作用機序
The mechanism of action of 2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit enzymes like xanthine oxidase, which is involved in the production of uric acid . The exact molecular targets and pathways for this compound would require further research to elucidate.
類似化合物との比較
Similar Compounds
Macrooxazoles: These are 2,5-disubstituted oxazole-4-carboxylic acid derivatives with antimicrobial activities.
Imidazoles: These heterocycles are used in a variety of applications, including pharmaceuticals and agrochemicals.
Uniqueness
2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C11H14N2O5 |
|---|---|
分子量 |
254.24 g/mol |
IUPAC名 |
2-[(5-methyl-2-propanoyl-1,3-oxazole-4-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C11H14N2O5/c1-4-7(14)10-13-8(6(3)18-10)9(15)12-5(2)11(16)17/h5H,4H2,1-3H3,(H,12,15)(H,16,17) |
InChIキー |
BZMFIBHEKDVFFA-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=NC(=C(O1)C)C(=O)NC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12881997.png)




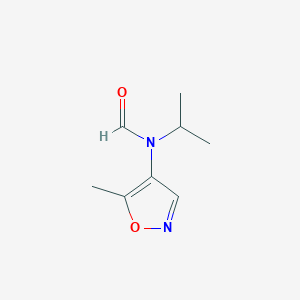

methyl butanoate](/img/structure/B12882046.png)

![N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12882050.png)
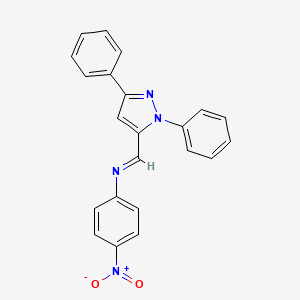
![1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12882067.png)
